2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethanone
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Overview
Description
2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-PIPERIDINO-1-ETHANONE is a synthetic organic compound characterized by the presence of an iodine atom, two methyl groups, a pyrazole ring, and a piperidine ring
Preparation Methods
The synthesis of 2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-PIPERIDINO-1-ETHANONE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with iodine in the presence of a suitable oxidizing agent.
Attachment of the piperidine ring: The pyrazole derivative is then reacted with piperidine under controlled conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-PIPERIDINO-1-ETHANONE can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other substituents using nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: The pyrazole ring can participate in coupling reactions with other aromatic compounds.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-PIPERIDINO-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-PIPERIDINO-1-ETHANONE involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and the pyrazole ring play crucial roles in binding to these targets, leading to inhibition or activation of specific biological pathways.
Comparison with Similar Compounds
Similar compounds to 2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-PIPERIDINO-1-ETHANONE include:
2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETIC ACID: This compound has a carboxylic acid group instead of a piperidine ring.
3,5-DIMETHYL-1H-PYRAZOLE: This compound lacks the iodine atom and the piperidine ring.
4-IODO-3,5-DIMETHYL-1H-PYRAZOLE: This compound lacks the piperidine ring.
The uniqueness of 2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-PIPERIDINO-1-ETHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H18IN3O |
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Molecular Weight |
347.20 g/mol |
IUPAC Name |
2-(4-iodo-3,5-dimethylpyrazol-1-yl)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C12H18IN3O/c1-9-12(13)10(2)16(14-9)8-11(17)15-6-4-3-5-7-15/h3-8H2,1-2H3 |
InChI Key |
FTKOVYZURMDCMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N2CCCCC2)C)I |
Origin of Product |
United States |
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